molecular formula C20H13BrO5 B3290995 6-Bromo-3-(7-ethoxy-2-oxochromen-4-yl)chromen-2-one CAS No. 869079-35-6

6-Bromo-3-(7-ethoxy-2-oxochromen-4-yl)chromen-2-one

Cat. No. B3290995
CAS RN: 869079-35-6
M. Wt: 413.2 g/mol
InChI Key: ZIPBGTOEXQTAAF-UHFFFAOYSA-N
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Description

“6-Bromo-3-(7-ethoxy-2-oxochromen-4-yl)chromen-2-one” is a complex organic compound that belongs to the coumarin family . Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . They are valuable kinds of oxygen-containing heterocycles widely found in nature . More than 1300 coumarin derivatives have been identified, which are mainly obtained from the secondary metabolite in green plants, fungi, and bacteria .


Synthesis Analysis

The synthesis of coumarin derivatives has been a topic of interest for many organic and pharmaceutical chemists . An efficient method was reported for the synthesis of coumarin derivatives via the alkylation reaction of 7-hydroxy-4-methyl coumarin with propargyl bromide in dry acetone and anhydrous potassium carbonate at 50 °C and then reaction with various sodium azides .


Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various spectroscopic techniques such as 1H-NMR, 13C-NMR, and mass spectrometry . The synthesized compounds were characterized by elemental analysis and by these spectroscopic techniques .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” include the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with 4-chlorobenzoyl chloride in dichloromethane using a slight excess of triethylamine at 20 °C for 1 h .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can be determined using various analytical techniques. For instance, UV–Vis spectroscopy can be used to determine the absorption maxima of the compound . The 1H-NMR and 13C {1H}-NMR can provide information about the hydrogen and carbon atoms in the molecule .

Mechanism of Action

6-Bromo-3-(7-ethoxy-2-oxochromen-4-yl)chromen-2-one exerts its effects through multiple mechanisms of action. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. HDAC inhibition can lead to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells. This compound also activates the Nrf2 pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, reduce oxidative stress and inflammation in the brain, and improve cognitive function in animal models of neurodegenerative diseases. This compound has also been shown to modulate the expression of genes involved in cell cycle regulation, apoptosis, and DNA repair.

Advantages and Limitations for Lab Experiments

6-Bromo-3-(7-ethoxy-2-oxochromen-4-yl)chromen-2-one has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized and purified. It also exhibits potent biological activity at low concentrations, making it a useful tool for studying various biological processes. However, like any other compound, this compound has limitations for use in lab experiments. It may exhibit off-target effects and may not be effective in all cell types or disease models.

Future Directions

There are several future directions for research on 6-Bromo-3-(7-ethoxy-2-oxochromen-4-yl)chromen-2-one. One direction is to further investigate its potential as a lead compound for drug discovery. Another direction is to study its effects in different disease models, including neurodegenerative diseases and inflammatory disorders. Additionally, more research is needed to elucidate the mechanisms of action of this compound and to identify its molecular targets.

Scientific Research Applications

6-Bromo-3-(7-ethoxy-2-oxochromen-4-yl)chromen-2-one has potential applications in various research fields, including cancer research, neurobiology, and drug discovery. Studies have shown that this compound exhibits anti-cancer activity by inducing apoptosis in cancer cells. It also has neuroprotective effects by reducing oxidative stress and inflammation in the brain. In addition, this compound has been identified as a potential lead compound for the development of new drugs for various diseases.

properties

IUPAC Name

4-(6-bromo-2-oxochromen-3-yl)-7-ethoxychromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13BrO5/c1-2-24-13-4-5-14-15(10-19(22)25-18(14)9-13)16-8-11-7-12(21)3-6-17(11)26-20(16)23/h3-10H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIPBGTOEXQTAAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC4=C(C=CC(=C4)Br)OC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13BrO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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